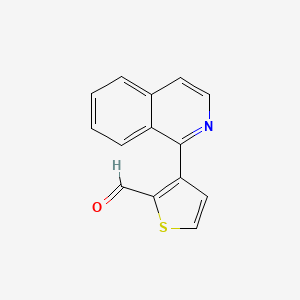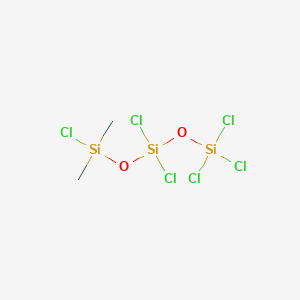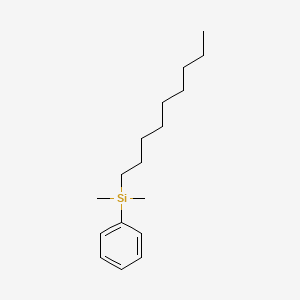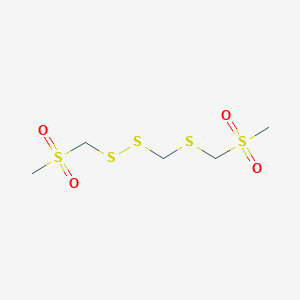![molecular formula C14H13N3 B14299353 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine CAS No. 112723-75-8](/img/structure/B14299353.png)
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound features a fused ring system that includes a pyridine ring and a diazepine ring, with a phenyl group attached to the diazepine ring. Compounds of this nature are of significant interest in medicinal chemistry due to their potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the diazepine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and automated systems may also be employed to ensure consistency and scalability.
化学反应分析
Types of Reactions
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the diazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted phenyl or diazepine derivatives.
科学研究应用
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various conditions, including its use as an anxiolytic, anticonvulsant, or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, such as GABA receptors, leading to its anxiolytic and anticonvulsant effects. The compound may also inhibit specific enzymes or interact with DNA, contributing to its potential anticancer properties.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety and panic disorders.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Uniqueness
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is unique due to its fused ring structure, which combines a pyridine ring with a diazepine ring. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines, potentially leading to different therapeutic applications and side effect profiles.
属性
CAS 编号 |
112723-75-8 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
5-phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine |
InChI |
InChI=1S/C14H13N3/c1-2-4-11(5-3-1)14-12-10-15-7-6-13(12)16-8-9-17-14/h1-7,10,16H,8-9H2 |
InChI 键 |
LDDRGKSMRXQEPV-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=C(N1)C=CN=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)


![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)





